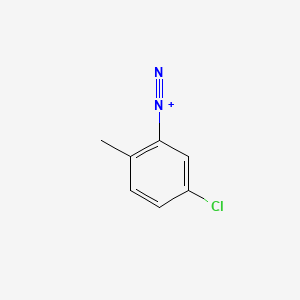![molecular formula C18H23NO B1617079 N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine CAS No. 22232-57-1](/img/structure/B1617079.png)
N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine is a chiral amine compound with a complex structure that includes both phenyl and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from a donor to an acceptor molecule. This method is environmentally friendly and can produce high yields of the desired enantiomer .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale biocatalytic processes, where immobilized whole-cell biocatalysts with specific transaminase activity are employed. These processes are optimized to achieve high conversion rates and enantiomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation reactions, where a halogen atom is introduced, are common examples.
Common Reagents and Conditions
Oxidation: Ozone (O3) and hydrogen peroxide (H2O2) are used under controlled conditions to prevent over-oxidation.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used in anhydrous solvents to prevent side reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and chiral recognition.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine
- This compound
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both phenyl and phenoxy groups. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
22232-57-1 |
|---|---|
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine |
InChI |
InChI=1S/C18H23NO/c1-15(13-17-9-5-3-6-10-17)19-16(2)14-20-18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3/t15?,16-/m0/s1 |
Clé InChI |
URCIJDUOBBSMII-LYKKTTPLSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2 |
SMILES isomérique |
C[C@@H](COC1=CC=CC=C1)NC(C)CC2=CC=CC=C2 |
SMILES canonique |
CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone](/img/structure/B1617000.png)






![2-Naphthalenesulfonic acid, 8-[[4-[(4-amino-3-sulfophenyl)azo]-6-sulfo-1-naphthalenyl]azo]-5-[[6-(benzoylamino)-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B1617013.png)


